One key property of 2,4-pantanedione dioxime is its ability to act as a chelating agent. Chelating agents form complexes with metal ions, holding them tightly within their structure. This property makes 2,4-pentanedione dioxime valuable in various research areas:
,4-Pentanedione dioxime also plays a role in organic synthesis, particularly in the preparation of specific organic compounds. Here are some examples:
2,4-Pentanedione dioxime, with the chemical formula C₅H₁₀N₂O₂ and CAS number 2157-56-4, is an organic compound characterized by its dioxime functional group. It appears as a white to almost white crystalline solid and has a molecular weight of 130.15 g/mol. This compound is soluble in water, ether, and ethanol, making it versatile for various applications in laboratory settings .
There are several methods for synthesizing 2,4-Pentanedione dioxime:
2,4-Pentanedione dioxime has a range of applications:
Interaction studies involving 2,4-Pentanedione dioxime primarily focus on its ability to form complexes with metal ions. These studies reveal that the compound effectively binds to transition metals, which can influence their biological availability and toxicity. This property makes it useful in environmental chemistry for detecting heavy metal contamination .
Several compounds share structural similarities with 2,4-Pentanedione dioxime. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Acetylacetone | 123-54-6 | A precursor to 2,4-Pentanedione dioxime; lacks dioxime groups. |
| 3-Methyl-2-butanone | 563-80-4 | A ketone; does not contain nitrogen or dioxime functionality. |
| 2,3-Butanedione | 431-03-8 | A diketone; lacks the oxime structure found in 2,4-Pentanedione dioxime. |
Uniqueness: The presence of two dioxime groups distinguishes 2,4-Pentanedione dioxime from other similar compounds, providing unique reactivity patterns and biological interactions that are not present in ketones or simple diketones .
Irritant